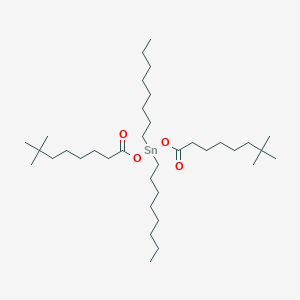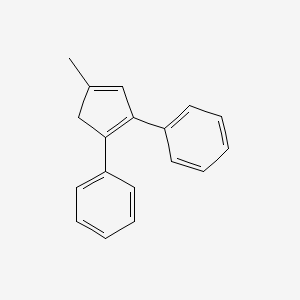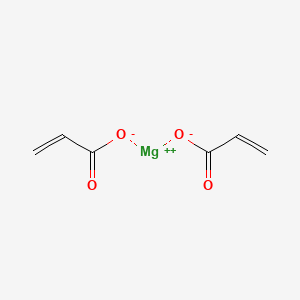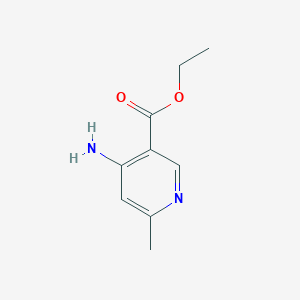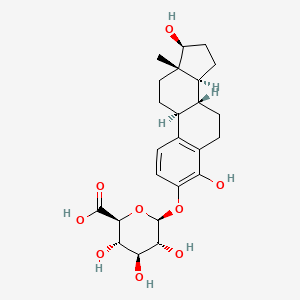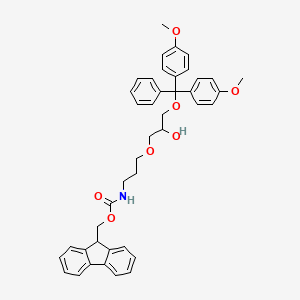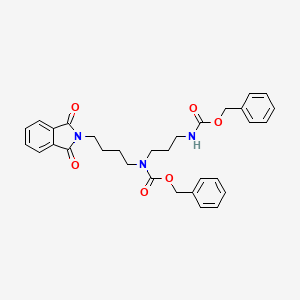![molecular formula C24H32O3 B13407866 (8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8’S,9’S,10’R,13’S,14’S,17’R)-13’-ethyl-17’-ethynyl-11’-methylidenespiro[1,3-dioxolane-2,3’-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17’-ol is a complex organic molecule with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the spiro[1,3-dioxolane] ring: This can be achieved through a condensation reaction between a ketone and a diol under acidic conditions.
Introduction of the ethynyl group: This step typically involves a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the cyclopenta[a]phenanthrene core: This can be synthesized through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The spiro[1,3-dioxolane] ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Oxidation: The major products would be the corresponding ketones or aldehydes.
Reduction: The major products would be the corresponding alkenes or alkanes.
Substitution: The major products would be the substituted spiro[1,3-dioxolane] derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting steroid hormone receptors.
Synthetic Organic Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of spiro compounds on biological systems.
Industrial Applications: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane] derivatives: These compounds share the spiro[1,3-dioxolane] ring system and may have similar chemical properties.
Cyclopenta[a]phenanthrene derivatives: These compounds share the cyclopenta[a]phenanthrene core and may have similar biological activities.
Uniqueness
This compound is unique due to its combination of the spiro[1,3-dioxolane] ring and the cyclopenta[a]phenanthrene core, as well as the presence of the ethynyl and hydroxyl groups. This unique structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H32O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol |
InChI |
InChI=1S/C24H32O3/c1-4-22-14-16(3)21-18-8-11-24(26-12-13-27-24)15-17(18)6-7-19(21)20(22)9-10-23(22,25)5-2/h2,6,18-21,25H,3-4,7-15H2,1H3/t18-,19-,20-,21+,22-,23-/m0/s1 |
InChI Key |
FTKLFPYOXHXVPE-FHEJEKGWSA-N |
Isomeric SMILES |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OCCO5 |
Canonical SMILES |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2(C#C)O)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)

![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

